5-Ethyl-1,3-dihydro-2H-indol-2-one
Overview
Description
5-Ethyl-1,3-dihydro-2H-indol-2-one is a heterocyclic aromatic compound . It has a molecular weight of 161.2 . The IUPAC name for this compound is 5-ethyl-1,3-dihydro-2H-indol-2-one .
Molecular Structure Analysis
The molecular formula of 5-Ethyl-1,3-dihydro-2H-indol-2-one is C10H11NO . The InChI code for this compound is 1S/C10H11NO/c1-2-7-3-4-9-8(5-7)6-10(12)11-9/h3-6,11-12H,2H2,1H3 .Scientific Research Applications
Antimicrobial Activity
Indole derivatives, including 5-Ethyl-1,3-dihydro-2H-indol-2-one, have been reported to possess antimicrobial properties. This opens up research avenues for its use in combating infectious diseases caused by bacteria and other pathogens .
Biological Natural Products Synthesis
The structural motif of oxindoles like 5-Ethyl-1,3-dihydro-2H-indol-2-one is prevalent in bioactive natural products and pharmaceuticals, suggesting its role in the synthesis of biologically active compounds .
Pharmacological Applications
Derivatives of indole, which include 5-Ethyl-1,3-dihydro-2H-indol-2-one, are known for their diverse biological and clinical applications, such as plant hormones and therapeutic agents for various diseases .
Synthetic Intermediate
This compound is used as a synthetic intermediate for various organic transformations, highlighting its importance in chemical synthesis and industrial applications .
COX-2 Inhibitory Activities
Research has been conducted on derivatives of 1,3-dihydro-2H-indol-2-one for their COX-2 inhibitory activities, which is crucial for developing anti-inflammatory drugs .
Mechanism of Action
Target of Action
5-Ethyl-1,3-dihydro-2H-indol-2-one, like other indole derivatives, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that lead to their biological effects . The specific interactions and changes caused by 5-Ethyl-1,3-dihydro-2H-indol-2-one would depend on its specific targets.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The specific pathways affected by 5-Ethyl-1,3-dihydro-2H-indol-2-one would depend on its specific targets and mode of action.
Result of Action
Given the broad spectrum of biological activities of indole derivatives , the effects of this compound could potentially be wide-ranging, depending on its specific targets and mode of action.
Future Directions
properties
IUPAC Name |
5-ethyl-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-7-3-4-9-8(5-7)6-10(12)11-9/h3-5H,2,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZOPWMHTMNDMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436220 | |
Record name | 2H-Indol-2-one, 5-ethyl-1,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60436220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-1,3-dihydro-2H-indol-2-one | |
CAS RN |
150560-61-5 | |
Record name | 2H-Indol-2-one, 5-ethyl-1,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60436220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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